molecular formula C8H8ClNO2 B1599008 4-Chloro-2,6-dimethyl-nicotinic acid CAS No. 56022-09-4

4-Chloro-2,6-dimethyl-nicotinic acid

Cat. No.: B1599008
CAS No.: 56022-09-4
M. Wt: 185.61 g/mol
InChI Key: TVZVZAZYZPHYPA-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-nicotinic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, featuring a chlorine atom and two methyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethyl-nicotinic acid typically involves the chlorination of 2,6-dimethyl-nicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethyl-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-2,6-dimethyl-nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloronicotinic acid: Similar structure but lacks the methyl groups.

    2-Chloronicotinic acid: Chlorine atom is positioned differently on the pyridine ring.

    2,6-Dimethyl-nicotinic acid: Lacks the chlorine atom

Uniqueness

4-Chloro-2,6-dimethyl-nicotinic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVZAZYZPHYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412404
Record name 4-Chloro-2,6-dimethyl-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56022-09-4
Record name 4-Chloro-2,6-dimethyl-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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